

# Technical Profile: Methyl 6-Chlorohexanoate (CAS 14273-89-3)

**Author:** BenchChem Technical Support Team. **Date:** February 2026

## Compound of Interest

Compound Name: Methyl 6-chlorohexanoate

CAS No.: 14273-89-3

Cat. No.: B083644

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## A Critical C6-Linker for PROTACs, HaloTag® Ligands, and HDAC Inhibitors[1]

### Executive Summary

**Methyl 6-chlorohexanoate** (CAS 14273-89-3) is a bifunctional aliphatic ester serving as a versatile building block in modern drug discovery.[1] Characterized by a terminal alkyl chloride and a methyl ester separated by a six-carbon (C6) aliphatic chain, it provides a precise structural motif for "linkerology" in Targeted Protein Degradation (PROTACs) and covalent protein labeling (HaloTag® technology).[1] This guide analyzes its physicochemical properties, reaction mechanisms, and validated protocols for its conversion into high-value bioactive ligands.[1]

### Part 1: Chemical Identity & Physicochemical Profile[1]

**Methyl 6-chlorohexanoate** is a colorless to pale yellow liquid.[1][2][3] Its dual functionality allows for orthogonal modification: the ester moiety can be hydrolyzed or transesterified, while the alkyl chloride serves as a latent electrophile for nucleophilic substitution, often requiring activation via halogen exchange (Finkelstein reaction) for optimal yields.[1]

Table 1: Physicochemical Specifications

Property	Value	Technical Note
CAS Number	14273-89-3	Distinct from the bromo-analog (14273-90-6) and acid form.[1]
IUPAC Name	Methyl 6-chlorohexanoate	Also: Hexanoic acid, 6-chloro-, methyl ester.[1]
Formula	C <sub>7</sub> H <sub>13</sub> ClO <sub>2</sub>	Linear aliphatic chain.[1]
Molecular Weight	164.63 g/mol	Low MW facilitates fragment-based drug design (FBDD).[1]
Boiling Point	95–98 °C (12 mmHg)	High boiling point requires vacuum distillation for purification.[1]
Density	1.065 g/mL	Denser than water; forms bottom layer in aqueous extractions.[1]
Solubility	DCM, THF, EtOAc, MeOH	Immiscible with water; lipophilic nature (LogP ~1.9). [1]
Stability	Moisture Sensitive	Ester hydrolysis occurs under basic aqueous conditions.[1]

## Part 2: Pharmacodynamics & Synthetic Utility[1]

The utility of CAS 14273-89-3 lies in its role as a C6-Spacer.[1] In medicinal chemistry, linker length and composition critically influence the pharmacokinetics (PK) and binding cooperativity of bivalent molecules.

### 1. HaloTag® Ligand Synthesis (Chemical Biology)

The most authoritative application of the 6-chlorohexyl motif is in HaloTag® technology.[1] The HaloTag protein is a modified haloalkane dehalogenase that forms a rapid, irreversible covalent bond with primary alkyl chlorides (specifically C6 chains).[1]

- Mechanism: The nucleophilic aspartate residue in the enzyme attacks the terminal carbon of the 6-chlorohexyl chain, displacing the chloride ion.
- Role of CAS 14273-89-3: It acts as the "warhead" precursor.[1] The ester is hydrolyzed to the acid, then coupled to a fluorophore or ligand.[1] The resulting molecule allows specific covalent labeling of fusion proteins in live cells.[1]

## 2. PROTAC Linker Design

Proteolysis Targeting Chimeras (PROTACs) require a linker to connect an E3 ligase ligand to a Target Protein ligand.[1]

- C6 Chain Utility: A 6-carbon alkyl chain provides a flexible, hydrophobic spacer that can induce favorable protein-protein interactions (PPIs) or span deep binding pockets.[1]
- Reaction Logic: The alkyl chloride is often converted to an azide (via  $\text{NaN}_3$ ) for "Click Chemistry" (CuAAC) or to an iodide (via  $\text{NaI}$ ) for alkylation of phenolic warheads.[1]

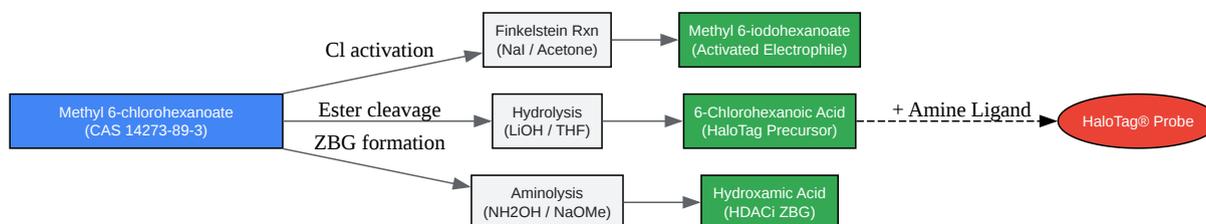
## 3. HDAC Inhibitor Synthesis

Histone Deacetylase (HDAC) inhibitors like Vorinostat (SAHA) utilize a hydrophobic linker terminating in a zinc-binding group (ZBG), typically a hydroxamic acid.[1]

- Synthesis: **Methyl 6-chlorohexanoate** can be converted to a hydroxamic acid (via  $\text{NH}_2\text{OH}$ ) while the alkyl chloride is substituted with a "cap" group (e.g., an aromatic amine), creating novel HDACi analogs with C6 spacing.[1]

### Diagram 1: Bifunctional Reactivity Map

This diagram illustrates the orthogonal reaction pathways available for **Methyl 6-chlorohexanoate**. [1]



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Caption: Orthogonal synthetic pathways for CAS 14273-89-3. The molecule serves as a divergent intermediate for activated alkylators, carboxylic acids, or hydroxamates.

## Part 3: Experimental Protocols

As a Senior Application Scientist, I recommend the following validated protocols. The Finkelstein Reaction is critical because the alkyl chloride is a relatively poor electrophile for direct SN2 coupling with bulky nucleophiles; conversion to the iodide increases yield significantly.

### Protocol 1: Activation via Finkelstein Reaction (Cl → I)

Purpose: To convert the unreactive alkyl chloride into a reactive alkyl iodide for subsequent coupling.

- Reagents: **Methyl 6-chlorohexanoate** (1.0 eq), Sodium Iodide (NaI, 2.0 eq), Acetone (Dry, 0.5 M concentration).
- Setup: Flame-dried round-bottom flask with a reflux condenser and nitrogen inlet.
- Procedure:
  - Dissolve NaI in dry acetone (NaI is soluble; NaCl is not).[1][4]
  - Add **Methyl 6-chlorohexanoate** dropwise.[1]

- Reflux the mixture at 60°C for 18–24 hours. A white precipitate (NaCl) will form, driving the equilibrium (Le Chatelier's principle).[1]
- Workup:
  - Cool to room temperature and filter off the NaCl solid.[1]
  - Concentrate the filtrate in vacuo.[1]
  - Dissolve residue in Diethyl Ether or EtOAc.[1] Wash with 10% Na<sub>2</sub>S<sub>2</sub>O<sub>3</sub> (to remove iodine color) and Brine.[1]
  - Dry over MgSO<sub>4</sub> and concentrate.[1]
- Validation: <sup>1</sup>H NMR will show a shift of the terminal methylene protons (CH<sub>2</sub>-Cl ≈ 3.5 ppm → CH<sub>2</sub>-I ≈ 3.2 ppm).[1]

## Protocol 2: Selective Ester Hydrolysis

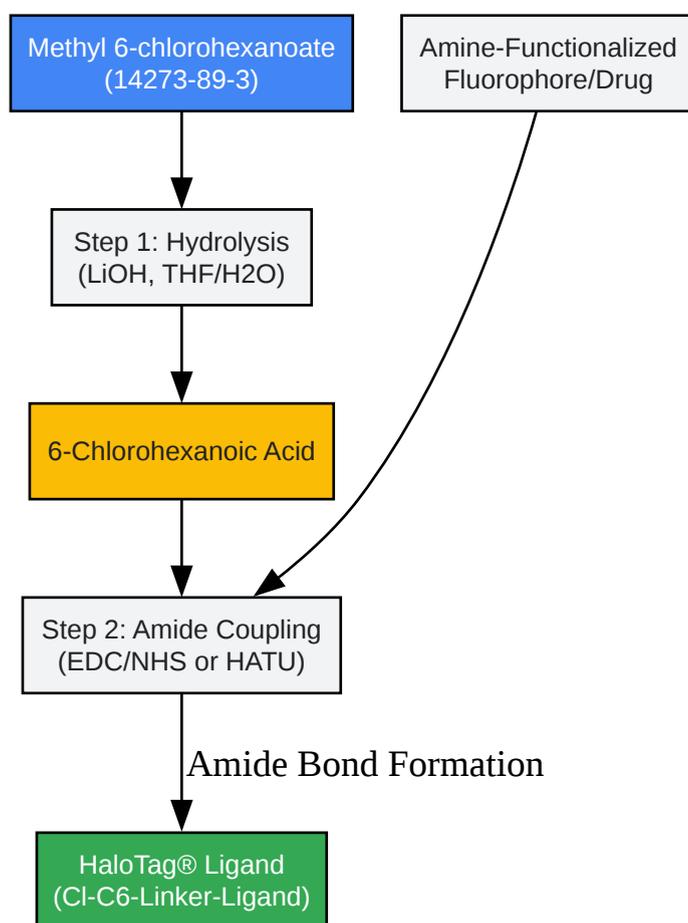
Purpose: To generate 6-chlorohexanoic acid for amide coupling (e.g., HaloTag ligand synthesis) without displacing the chloride.

- Reagents: **Methyl 6-chlorohexanoate** (1.0 eq), Lithium Hydroxide (LiOH·H<sub>2</sub>O, 1.5 eq), THF/Water (3:1 ratio).[1]
- Procedure:
  - Dissolve ester in THF/Water mixture at 0°C.[1]
  - Add LiOH slowly.[1]
  - Stir at 0°C to Room Temperature for 4 hours. Note: Avoid heating to prevent accidental hydrolysis of the alkyl chloride to an alcohol.
- Workup:
  - Acidify carefully with 1M HCl to pH ~2.[1]
  - Extract immediately with Ethyl Acetate (3x).[1]

- Dry and concentrate.[1][5]
- Yield: Typically >90% quantitative conversion to 6-chlorohexanoic acid.[1]

## Diagram 2: HaloTag Ligand Synthesis Workflow

This workflow demonstrates the conversion of CAS 14273-89-3 into a functional biological probe.



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Caption: Synthesis of a HaloTag probe using CAS 14273-89-3. The C6-chloro moiety is preserved to serve as the enzyme substrate.

## Part 4: Safety & Handling (E-E-A-T)

As a halogenated ester, CAS 14273-89-3 requires specific safety protocols.[1]

- Alkylating Potential: Primary alkyl chlorides are weak alkylating agents.<sup>[1]</sup> While less reactive than iodides or sulfonates, they can still react with DNA nucleophiles over time.<sup>[1]</sup> Use gloves and work in a fume hood.<sup>[1]</sup>
- Genotoxic Impurity (GTI) Risk: In drug substances, traces of alkyl halides are regulated as potential genotoxins (PGIs).<sup>[1]</sup> If this material is used in the final steps of API synthesis, rigorous clearance testing (GC-MS) is required to ensure levels are below the Threshold of Toxicological Concern (TTC).
- Disposal: Must be disposed of as halogenated organic waste.<sup>[1]</sup> Do not mix with non-halogenated solvents to avoid cross-contamination of waste streams.<sup>[1]</sup>

## References

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  - Los, G. V., et al. (2008).<sup>[1]</sup> "HaloTag: A novel protein labeling technology for cell imaging and protein analysis."<sup>[1]</sup> ACS Chemical Biology, 3(6), 373-382.<sup>[1]</sup> <sup>[1]</sup>
  - Note: Defines the requirement for the 6-chlorohexyl linker derived
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  - Smith, M. B., & March, J. (2007).<sup>[1]</sup> March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience.<sup>[1]</sup>
  - Note: Standard authority for the NaI/Acetone halogen exchange mechanism.
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  - Note: Discusses the structural activity relationship (SAR) of linker length in HDAC inhibitors.
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## Sources

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- To cite this document: BenchChem. [Technical Profile: Methyl 6-Chlorohexanoate (CAS 14273-89-3)]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b083644#cas-number-14273-89-3-properties-and-uses>]

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### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

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